molecular formula C16H23N3O B2554051 N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide CAS No. 2224163-10-2

N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide

Cat. No. B2554051
CAS RN: 2224163-10-2
M. Wt: 273.38
InChI Key: GZYXDZPYBFEPFN-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide, also known as CMNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CMNA belongs to a class of compounds known as α2-adrenergic receptor agonists, which can modulate the activity of this receptor in the central nervous system.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide involves the activation of α2-adrenergic receptors in the central nervous system. This activation leads to the inhibition of neurotransmitter release, which can result in several physiological effects, including sedation, analgesia, and hypotension. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been shown to have a higher affinity for α2C-adrenergic receptors, which are primarily located in the brain, compared to α2A- and α2B-adrenergic receptors.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been shown to have several biochemical and physiological effects, including sedation, analgesia, and hypotension. It has also been shown to have anxiolytic and antidepressant effects in animal models. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been used as a tool compound to study the role of α2-adrenergic receptors in several disease states, including hypertension, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is its high affinity for α2-adrenergic receptors, which makes it a useful tool compound for studying the role of these receptors in disease states. However, one of the limitations of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is a relatively complex compound to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide. One area of interest is the development of more selective α2C-adrenergic receptor agonists, which could have potential applications in the treatment of anxiety and depression. Another area of interest is the study of the role of α2-adrenergic receptors in the regulation of pain, which could lead to the development of novel analgesic drugs. Additionally, the use of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide as a tool compound could be expanded to study the role of α2-adrenergic receptors in other disease states, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide involves a series of chemical reactions starting from 2-methyl-1-(2-methylphenyl)propan-1-ol. The first step involves the conversion of this compound to 2-methyl-1-(2-methylphenyl)propyl bromide, which is then reacted with methylamine to form N-methyl-2-methyl-1-(2-methylphenyl)propylamine. This intermediate is then reacted with cyanogen bromide to form N-(cyanomethyl)-2-methyl-1-(2-methylphenyl)propylamine. The final step involves the reaction of this compound with ethyl chloroacetate to form N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide.

Scientific Research Applications

N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for α2-adrenergic receptors, which are involved in the regulation of several physiological processes, including blood pressure, heart rate, and neurotransmitter release. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been used as a tool compound to study the role of α2-adrenergic receptors in several disease states, including hypertension, anxiety, and depression.

properties

IUPAC Name

N-(cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-12(2)16(14-8-6-5-7-13(14)3)19(4)11-15(20)18-10-9-17/h5-8,12,16H,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYXDZPYBFEPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N(C)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide

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